molecular formula C7H9ClN2OS B13074399 3-Amino-3-(3-chlorothiophen-2-YL)propanamide

3-Amino-3-(3-chlorothiophen-2-YL)propanamide

Cat. No.: B13074399
M. Wt: 204.68 g/mol
InChI Key: MGJYFNHSDWWYFH-UHFFFAOYSA-N
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Description

3-Amino-3-(3-chlorothiophen-2-YL)propanamide is a chemical compound with the molecular formula C₇H₉ClN₂OS and a molecular weight of 204.68 g/mol . This compound is characterized by the presence of an amino group, a chlorothiophene ring, and a propanamide moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-chlorothiophen-2-YL)propanamide typically involves the reaction of 3-chlorothiophene-2-carboxylic acid with ammonia and a suitable amine under controlled conditions . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-chlorothiophen-2-YL)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(3-chlorothiophen-2-YL)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-chlorothiophen-2-YL)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-chlorothiophen-2-YL)propanamide
  • 3-Amino-3-(4-chlorothiophen-2-YL)propanamide
  • 3-Amino-3-(3-bromothiophen-2-YL)propanamide

Uniqueness

3-Amino-3-(3-chlorothiophen-2-YL)propanamide is unique due to the specific positioning of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H9ClN2OS

Molecular Weight

204.68 g/mol

IUPAC Name

3-amino-3-(3-chlorothiophen-2-yl)propanamide

InChI

InChI=1S/C7H9ClN2OS/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11)

InChI Key

MGJYFNHSDWWYFH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)C(CC(=O)N)N

Origin of Product

United States

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